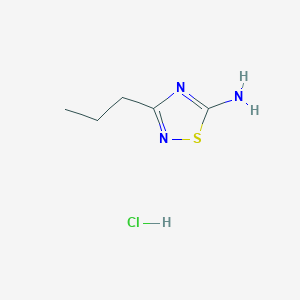

3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride

Description

Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry

The historical development of thiadiazole chemistry traces back to the late nineteenth century, marking a significant milestone in heterocyclic compound discovery and synthesis. The first 1,3,4-thiadiazole was described by Fischer in 1882, though the true nature of the ring system was not demonstrated until 1890 by Freund and Kuh. This early work established the foundation for understanding five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The development of 1,3,4-thiadiazole chemistry was intrinsically linked to the discovery of phenylhydrazines and hydrazine in the late nineteenth century, providing crucial synthetic precursors for heterocyclic ring formation.

The evolution of thiadiazole research continued into the twentieth century with significant advances in synthetic methodology and structural characterization. Emil Fischer first synthesized 1,3,4-thiadiazole in 1882, establishing systematic approaches for heterocyclic synthesis that would influence future developments. The characterization of different thiadiazole isomers became crucial for understanding their distinct properties and potential applications. Four constitutional isomers are possible for thiadiazoles, differing by the relative positions of the sulfur and nitrogen atoms, with nomenclature including the locations of each of these three atoms.

The aromatic nature of thiadiazole rings, established through the presence of two double bonds and one of the lone pairs of electrons of sulfur, contributed to their stability and reactivity patterns. This aromaticity became a defining characteristic that distinguished thiadiazoles from other heterocyclic systems and influenced their subsequent development in medicinal chemistry. The parent compounds, while rarely synthesized for direct application, served as structural motifs in numerous pharmacologically active compounds, demonstrating the broad utility of the thiadiazole scaffold.

Significance of 1,2,4-Thiadiazole Scaffolds in Medicinal and Agricultural Chemistry

The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable biological activities across diverse therapeutic areas. Recent literature surveys have revealed that 1,2,4-thiadiazoles are considered among the most significant subclasses of bioactive five-membered organic compounds for medicinal chemistry applications. These compounds have exhibited a broad spectrum of pharmacological activities, including cyclooxygenase inhibitors, human leukemia treatment, antibacterial properties, antiulcerative effects, antihypertensive activity, cathepsin B inhibitors, anticonvulsant properties, antidiabetic effects, anti-inflammatory actions, and allosteric modulators.

The therapeutic potential of 1,2,4-thiadiazole derivatives extends to anticancer applications, with compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole serving as aromatase inhibitors for treating various types of cancers. The development of novel 1,2,4-thiadiazole derivatives as potent, orally active agonists of sphingosine 1-phosphate receptor subtype 1 has demonstrated their potential in treating autoimmune diseases such as multiple sclerosis. These findings highlight the versatility of the 1,2,4-thiadiazole scaffold in addressing diverse therapeutic targets and disease states.

Agricultural chemistry has also benefited from thiadiazole derivatives, particularly in pesticide development and plant protection applications. The compound 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, known as terrazole, has been extensively studied for its pesticidal properties and regulatory applications. The stability of 1,2,4-thiadiazoles under various environmental conditions makes them suitable for agricultural use, where they can maintain activity while exhibiting acceptable environmental fate profiles.

The synthesis and biological evaluation of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives have demonstrated significant anticancer activities against multiple human cancer cell lines, including breast cancer, lung cancer, and prostate cancer. These derivatives have shown promise as drug lead molecules in cancer chemotherapy, emphasizing the continued relevance of thiadiazole scaffolds in modern drug discovery programs.

Structural Uniqueness of this compound

The structural characteristics of this compound distinguish it from other thiadiazole derivatives through its specific substitution pattern and functional group arrangement. This compound features a propyl group at position 3 and an imine functionality at position 5 of the 1,2,4-thiadiazole ring system, creating a unique chemical environment that influences its reactivity and biological properties. The molecular formula C5H10ClN3S reflects the presence of the hydrochloride salt form, which enhances solubility and stability characteristics compared to the free base.

The imine functional group at position 5 represents a particularly significant structural feature, as it provides a site for potential chemical modifications and biological interactions. This imine group can undergo various chemical transformations, including reduction to form amines, oxidation reactions, and nucleophilic substitution processes. The presence of this reactive functionality makes the compound valuable as both a synthetic intermediate and a biologically active molecule.

The propyl substituent at position 3 contributes to the compound's lipophilicity profile, potentially enhancing its ability to interact with biological membranes and target proteins. This alkyl chain length represents an optimal balance between molecular size and biological activity, as demonstrated in structure-activity relationship studies of related thiadiazole derivatives. The specific positioning of the propyl group influences the overall molecular geometry and electronic distribution within the heterocyclic system.

The following table summarizes the key structural parameters of this compound:

The hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base, making it more suitable for research applications and potential pharmaceutical development. The salt formation also influences the compound's solubility profile, making it more amenable to aqueous formulations and biological testing protocols. This structural modification represents a common strategy in pharmaceutical chemistry for optimizing the physicochemical properties of bioactive compounds.

Properties

IUPAC Name |

3-propyl-1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c1-2-3-4-7-5(6)9-8-4;/h2-3H2,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFJUPPSVZLCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride typically involves two key steps:

Condensation of Thiosemicarbazide with a Propyl Carbonyl Precursor

The reaction of thiosemicarbazide with appropriate propyl-containing carbonyl compounds, such as propanoyl chloride or related derivatives, forms an intermediate thiosemicarbazone.Cyclization to Form the Thiadiazole Ring

Subsequent cyclization under heating or reflux conditions results in the formation of the 1,2,4-thiadiazole ring system with the propyl substituent at the 3-position and an imine function at the 5-position. The final product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

This method leverages the nucleophilic character of thiosemicarbazide and the electrophilicity of the carbonyl compound to form the heterocyclic ring efficiently.

Detailed Preparation Procedures

Condensation and Cyclization Reaction

-

- Thiosemicarbazide

- Propanoyl chloride (or equivalent propyl carbonyl derivative)

- Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Acid catalyst or hydrochloric acid for salt formation

-

- The condensation is carried out by mixing thiosemicarbazide with propanoyl chloride at controlled temperature (room temperature to mild heating).

- The mixture is then heated to induce cyclization, typically at reflux temperatures for several hours.

- After completion, the reaction mixture is cooled, and hydrochloric acid is added to precipitate the hydrochloride salt of the product.

-

- The crude product is filtered, washed, and recrystallized from suitable solvents (e.g., ethanol/water) to obtain pure this compound.

Reaction Scheme Overview

| Step | Reaction Description | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of thiosemicarbazide with propanoyl chloride | Room temperature, stirring | High (typically >80%) | Formation of thiosemicarbazone intermediate |

| 2 | Cyclization of intermediate to thiadiazole ring | Reflux heating (e.g., 80-100 °C), several hours | Moderate to high (60-90%) | Cyclization forms 3-propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine |

| 3 | Formation of hydrochloride salt | Addition of HCl, cooling | Quantitative | Precipitation of hydrochloride salt |

Alternative and Related Synthetic Routes

While the direct condensation-cyclization method is the most common, related thiadiazole syntheses provide insights into alternative approaches:

Use of Thiosemicarbazide with Carbonyl Compounds in the Presence of Phosphoryl Chloride:

Analogous to the synthesis of 1,3,4-thiadiazoles, phosphoryl chloride can be used as both reagent and solvent to facilitate ring closure from thiosemicarbazide and carboxylic acid derivatives, although this is more common for 1,3,4-thiadiazoles than 1,2,4-thiadiazoles.Cyclization via Oxidative or Acid-Catalyzed Methods:

In some thiadiazole syntheses, oxidative cyclization or acid-mediated ring closure is employed to enhance yields or control regioselectivity.Ether Cleavage and Substitution Reactions for Derivative Preparation:

For related thiadiazole derivatives, ether cleavage using Lewis acids (e.g., aluminum chloride) under non-aqueous conditions can modify substituents on the ring, but such methods are less relevant for the direct preparation of the 3-propyl derivative.

Research Findings and Analytical Data

The compound's structure is confirmed by spectroscopic methods including IR, NMR, and mass spectrometry, showing characteristic absorptions for the thiadiazole ring and imine group.

Melting points and purity data from recrystallization steps confirm the identity and quality of the hydrochloride salt.

The synthetic method is reproducible with consistent yields and purity, suitable for research applications in medicinal chemistry and agrochemical development.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Thiosemicarbazide, propanoyl chloride |

| Solvent | Dimethylformamide, ethanol |

| Temperature | Room temperature for condensation; reflux for cyclization (80-100 °C) |

| Reaction Time | Condensation: 1-2 hours; Cyclization: 4-6 hours |

| Workup | Acidification with HCl, filtration, recrystallization |

| Typical Yield | 60-90% |

| Product Form | Hydrochloride salt, crystalline solid |

| Characterization Techniques | IR, NMR, Mass Spectrometry, Melting Point |

Chemical Reactions Analysis

Types of Reactions

3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride has been investigated for various applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive imine group.

Biology

- Antimicrobial Activity : Studies have shown that compounds in the thiadiazole class exhibit significant antimicrobial properties.

- Fungal Inhibition : The compound has been explored for its antifungal potential.

Medicine

- Therapeutic Agent : Research is ongoing to evaluate its efficacy in treating infections and inflammatory diseases.

- Mechanism of Action : Preliminary studies suggest it may inhibit specific enzymes or disrupt cellular processes by binding to target proteins.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Studies :

- A study demonstrated its effectiveness against various bacterial strains, with notable inhibition zones observed in agar diffusion tests.

-

Pharmacological Investigations :

- Research indicated potential anti-inflammatory effects in animal models, suggesting pathways involving cytokine modulation.

-

Binding Affinity Studies :

- Interaction studies revealed that the compound binds to enzymes involved in metabolic pathways and neurotransmitter receptors, which could be crucial for drug development.

Mechanism of Action

The mechanism of action of 3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride with two classes of analogous heterocycles: oxazolone derivatives and triazine-based anticancer agents . Key structural, synthetic, and functional differences are highlighted.

Structural and Functional Comparison

Key Observations:

Heteroatom Influence: The thiadiazole core (S, N) in the target compound contrasts with the oxazolone (O, N) in C₆H₉NO₂. Triazine derivatives (e.g., Compound 3 from ) replace sulfur with additional nitrogen atoms, creating a more electron-deficient ring. This likely enhances interactions with biological targets (e.g., enzymes or DNA), as evidenced by their anticancer activity against leukemia cells .

Substituent Effects: The propyl group in the target compound and oxazolone derivative may improve lipid solubility compared to the methoxybenzyl and amino groups in the triazine analogs. However, the latter’s aromatic and polar substituents are critical for their anticancer efficacy, suggesting that substituent choice directly impacts bioactivity .

Biological Activity: The triazine derivatives demonstrated tumoricidal activity against leukemia CCRF-CEM cells, with Compounds 3 and 6 showing negative percentage growth values (indicating cell death) at 10 µM . In contrast, neither the thiadiazole nor oxazolone derivatives have reported biological data, limiting direct comparisons.

Biological Activity

3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride (C5H10ClN3S) is a compound belonging to the thiadiazole class, characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and possibly anticancer properties. This article reviews the biological activity of this compound based on available research findings.

This compound can be synthesized through various methods, typically involving the cyclization of hydrazine derivatives with thiocarbonyl compounds under basic conditions. The synthetic routes often employ solvents like ethanol and bases such as triethylamine to facilitate the reaction.

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClN3S |

| Molecular Weight | 179.67 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Antimicrobial Properties

The biological evaluation of this compound has shown promising antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal effects. In particular:

- Antibacterial Activity : Studies have indicated that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives of thiadiazoles have been tested against Mycobacterium tuberculosis with some showing minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

- Antifungal Activity : The compound also demonstrates antifungal properties. Research indicates that thiadiazole derivatives can inhibit fungal growth effectively, making them candidates for further development in antifungal therapies .

The mechanism of action for this compound involves its ability to interact with specific molecular targets in microbial cells. This interaction can lead to the inhibition of vital enzymes or disruption of cellular processes. The imine functionality may play a crucial role in these interactions by forming stable complexes with target proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- Study on Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed significant activity .

- Cytotoxicity Assessments : In cytotoxicity studies involving normal cell lines, certain active compounds demonstrated low toxicity levels while retaining potent antimicrobial effects . This is a critical factor for potential therapeutic applications.

- MAO-A Inhibition : Research has also explored the potential of thiadiazole derivatives as inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to various neurological disorders. Some derivatives exhibited IC50 values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate carbonyl precursors under acidic conditions. Microwave-assisted synthesis (e.g., 245 MHz, 150°C, 30 min) improves yield and reduces side products compared to conventional reflux methods . Optimization involves factorial design to test variables like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Response surface methodology (RSM) is recommended for multi-factor optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Use NMR to confirm proton environments (e.g., propyl chain integration at δ 0.9–1.7 ppm and thiadiazole ring protons at δ 6.2–7.5 ppm). FT-IR identifies key functional groups (N-H stretch ~3300 cm, C=S ~1250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error. X-ray crystallography resolves stereochemical ambiguities in the thiadiazole ring .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation but may reduce stability in polar aprotic solvents. Conduct comparative studies using HPLC to monitor degradation under varying pH (3–9) and temperature (4–40°C). Use Hansen solubility parameters to predict compatibility with solvents like ethanol or acetonitrile .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of byproducts during synthesis, and how can they be suppressed?

- Methodological Answer: Common byproducts arise from over-alkylation or incomplete cyclization. Employ -labeling to trace carbon flow during synthesis. Kinetic studies (e.g., time-resolved NMR) identify intermediate species. Additives like molecular sieves or inert gas purging reduce hydrolysis of imine intermediates .

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict reactivity and optimize reactor design?

- Methodological Answer: Density functional theory (DFT) calculates transition-state energies for key steps (e.g., ring closure). COMSOL simulations model heat/mass transfer in batch vs. continuous-flow reactors, identifying hotspots that degrade product yield. AI-driven parameter tuning accelerates optimization by 40–60% compared to manual trials .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Use statistical quality control charts (e.g., Shewhart charts) to track critical quality attributes (CQAs) like purity (>98%) and particle size distribution. Membrane filtration (e.g., 0.2 µm nylon) ensures consistent removal of particulate contaminants .

Q. How does the compound interact with biological systems, and what assays validate its bioactivity without commercial kits?

- Methodological Answer: Use fluorescence polarization assays to study binding affinity with target proteins (e.g., enzyme inhibition). Zebrafish embryo models assess acute toxicity (LC). For microbial studies, disk diffusion assays with E. coli or S. aureus quantify antibacterial activity. LC-MS/MS tracks metabolic stability in liver microsomes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data across studies?

- Methodological Answer: Replicate experiments using standardized protocols (e.g., USP dissolution apparatus). Cross-validate with multiple techniques: gravimetric analysis for saturated solutions, nephelometry for turbidity thresholds. Consider polymorphic forms (confirmed via PXRD) that alter solubility profiles .

Q. What statistical methods address conflicting results in reaction yield optimization studies?

- Methodological Answer: Apply ANOVA to identify significant factors (p < 0.05). Use Bayesian hierarchical modeling to account for lab-specific variables (e.g., humidity, equipment calibration). Meta-analysis of published datasets with funnel plots detects publication bias .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.